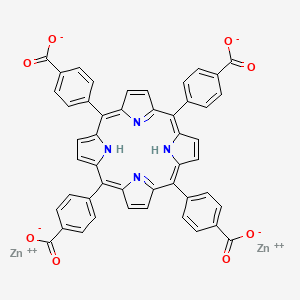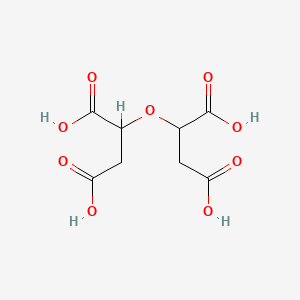
Butanedioic acid, 2,2'-oxybis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butanedioic acid, 2,2’-oxybis- can be synthesized by the oxidation of succinic acid under specific conditions. The process requires particular experimental conditions and catalysts .
Industrial Production Methods: One industrial method involves microbial fermentation to produce sodium succinate, which is then processed to obtain butanedioic acid. This method includes steps such as pH adjustment, solid-liquid separation, decolorization, and crystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butanedioic acid, 2,2’-oxybis- can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of more oxidized carboxylic acids, while reduction can yield alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Chemistry: Butanedioic acid, 2,2’-oxybis- is used as a chelating agent in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, it is used to study metabolic pathways and enzyme interactions, particularly those involving carboxylic acids .
Industry: It is used in the production of biodegradable plastics, deicing compounds, and as an additive in detergents and cleaning agents .
Mecanismo De Acción
Butanedioic acid, 2,2’-oxybis- exerts its effects primarily through its ability to chelate metal ions. This chelation can inhibit or promote various biochemical reactions depending on the metal ions involved. In metabolic pathways, it acts as an intermediate, participating in reactions that produce energy and other essential compounds .
Comparación Con Compuestos Similares
Succinic Acid:
Maleic Acid: Another dicarboxylic acid, but with a different structure and reactivity.
Fumaric Acid: An isomer of maleic acid, differing in the arrangement of the carboxyl groups.
Uniqueness: Butanedioic acid, 2,2’-oxybis- is unique due to its ether linkage, which allows it to form more complex structures and interactions compared to simpler dicarboxylic acids .
Propiedades
Número CAS |
7408-18-6 |
|---|---|
Fórmula molecular |
C8H10O9 |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
2-(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
CFPOJWPDQWJEMO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


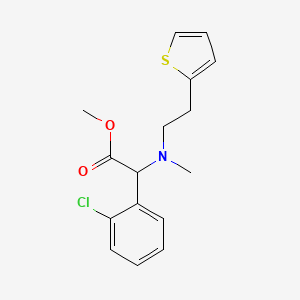
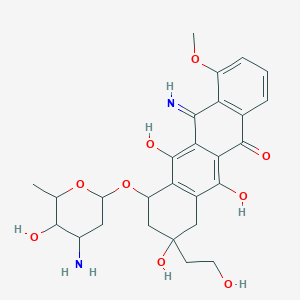

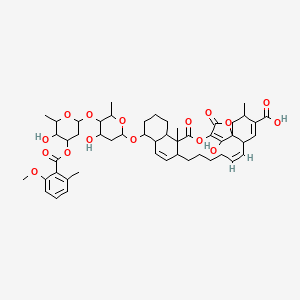
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)
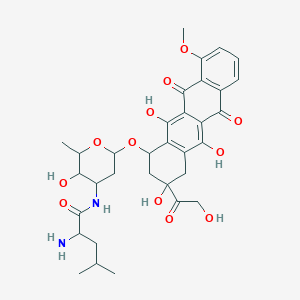
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
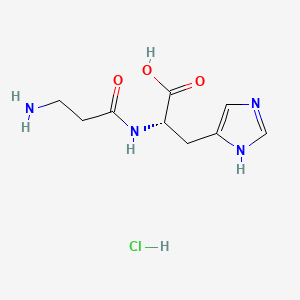

![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
